molecular formula C20H16ClN3OS B11182341 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11182341
M. Wt: 381.9 g/mol
InChI Key: RGSAUDBLFVBPEZ-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenylsulfanyl group, a methyl group, and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenylsulfanyl reagent under suitable conditions.

    Methylation and phenylation:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the substituents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

    5-{[(4-chlorophenyl)sulfanyl]methyl}-2-furoate: This compound shares the 4-chlorophenylsulfanyl group but has a different core structure.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a 4-chlorophenyl group but has a thiadiazole core instead of a pyrazolo[1,5-a]pyrimidine core.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3OS/c1-13-19(14-5-3-2-4-6-14)20-22-16(11-18(25)24(20)23-13)12-26-17-9-7-15(21)8-10-17/h2-11,23H,12H2,1H3

InChI Key

RGSAUDBLFVBPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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